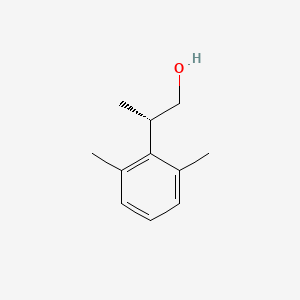![molecular formula C19H14BrN3OS B2455305 N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 879918-43-1](/img/structure/B2455305.png)
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a thiazole ring fused with an imidazole ring, which is further substituted with a bromophenyl group, a methyl group, and a phenyl group.
Mechanism of Action
Target of Action
The primary target of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to its active site . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption in the metabolic processes of the bacterium leads to its inability to grow and survive .
Biochemical Pathways
The compound affects the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound prevents the conversion of pantoate and beta-alanine into pantothenate, a critical step in the biosynthesis of coenzyme A. The downstream effect of this inhibition is a disruption in the various metabolic processes that rely on coenzyme A, including the citric acid cycle and fatty acid metabolism .
Pharmacokinetics
The compound was designed using in silico admet prediction , suggesting that its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were considered during its design to ensure optimal bioavailability.
Result of Action
The compound has shown significant in vitro antitubercular activity. Specifically, it displayed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound is capable of inhibiting the growth of the bacterium at these concentrations. Furthermore, no acute cellular toxicity was observed at concentrations greater than 128 μM towards the MRC-5 lung fibroblast cell line , indicating a good safety profile.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to have potent inhibitory activities against COX enzymes . The nature of these interactions is likely due to the specific structural features of the compound, including the presence of the thiazole ring and the bromophenyl group .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For example, certain derivatives of this compound have demonstrated promising antimicrobial activity . Additionally, some derivatives have shown significant activity against breast cancer cell lines . These effects on cell function may be due to the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. Molecular docking studies have suggested that active compounds display good docking scores within the binding pocket of selected targets . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given the compound’s demonstrated biological activities, it is likely that it exhibits stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Given the compound’s demonstrated biological activities, it is likely that it exhibits dose-dependent effects, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Given the compound’s demonstrated biological activities, it is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given the compound’s demonstrated biological activities, it is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given the compound’s demonstrated biological activities, it is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves the following steps :
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization of the thiazole intermediate with an appropriate aldehyde or ketone.
Substitution Reactions: The bromophenyl, methyl, and phenyl groups are introduced through various substitution reactions, often involving halogenation and Friedel-Crafts acylation.
Final Coupling: The final step involves coupling the substituted imidazo[2,1-b]thiazole with a carboxamide group using reagents like carbodiimides or acid chlorides.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown potential as an anticancer agent, particularly against prostate and breast cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide can be compared with other similar compounds, such as :
Imidazo[2,1-b]thiazole Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
Benzothiazole Derivatives: These compounds have a benzene ring fused with a thiazole ring and exhibit similar antimicrobial and anticancer properties.
Thiazole Carboxamides: These compounds have a thiazole ring with a carboxamide group and are known for their anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-17(18(24)21-15-9-7-14(20)8-10-15)25-19-22-16(11-23(12)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLNXCWQSZJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-chloro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2455222.png)

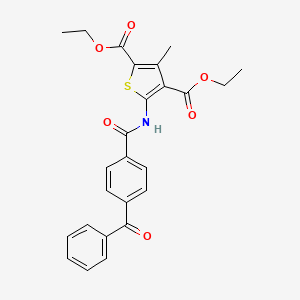
![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)
![2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide](/img/structure/B2455228.png)
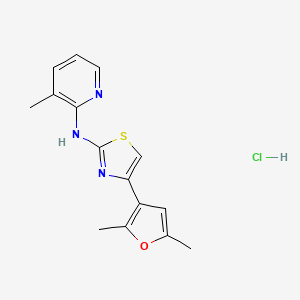
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2455232.png)
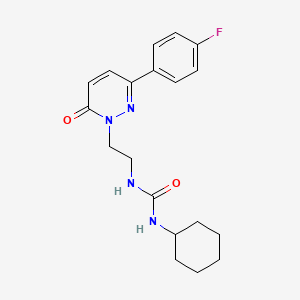
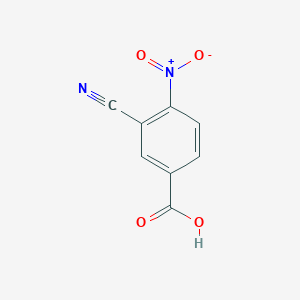

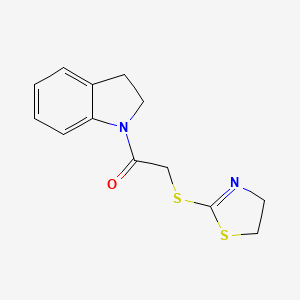
![4-({3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B2455241.png)

